BenchChemオンラインストアへようこそ!

6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine

GABA-A receptor Benzodiazepine site Neuroscience

6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is a synthetic, small-molecule heterocyclic compound consisting of a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 6-methoxy group and a 4-(trifluoromethyl)phenyl ring at the 3-position. It is primarily utilized as a key building block or intermediate in medicinal chemistry, particularly in the development of novel kinase inhibitors for oncology research.

Molecular Formula C13H9F3N4O
Molecular Weight 294.23 g/mol
CAS No. 289651-70-3
Cat. No. B1598158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine
CAS289651-70-3
Molecular FormulaC13H9F3N4O
Molecular Weight294.23 g/mol
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2C3=CC=C(C=C3)C(F)(F)F)C=C1
InChIInChI=1S/C13H9F3N4O/c1-21-11-7-6-10-17-18-12(20(10)19-11)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3
InChIKeyQYFCMHYWVYOKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine (CAS 289651-70-3) – Sourcing Guide for a Heterocyclic Research Intermediate


6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is a synthetic, small-molecule heterocyclic compound consisting of a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 6-methoxy group and a 4-(trifluoromethyl)phenyl ring at the 3-position . It is primarily utilized as a key building block or intermediate in medicinal chemistry, particularly in the development of novel kinase inhibitors for oncology research . Its computed physicochemical properties include a molecular weight of 294.23 g/mol, an XLogP3 of 2.6, and a melting point of 142 °C .

Why 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine Cannot Be Replaced by Common Triazolopyridazine Analogs


The precise substitution pattern on the [1,2,4]triazolo[4,3-b]pyridazine scaffold dictates its molecular recognition properties. A simple methyl-for-methoxy swap or a positional isomerism of the trifluoromethylphenyl group can fundamentally alter binding affinity and target selectivity . For instance, while the regioisomer 3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine (CL 218872) is a well-characterized GABA-A receptor ligand with a Ki of 720 nM for α2β3γ2 subtypes , the 6-methoxy-3-[4-(trifluoromethyl)phenyl] variant described here is implicated in kinase inhibitor programs, demonstrating how subtle structural modifications redirect the compound's biological utility from a neuroscience tool to an oncology research intermediate .

Quantitative Differentiation Evidence for 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine


Comparison of GABA-A Receptor Binding Affinity with the Regioisomer CL 218872

The regioisomer 3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine (CL 218872) exhibits notable affinity for the GABA-A receptor α2β3γ2 subtype with a reported Ki of 720 nM . In contrast, the target compound, 6-methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine, has no reported GABA-A activity and is instead utilized as a kinase inhibitor intermediate, indicating that the 6-methoxy substitution and 4-(trifluoromethyl)phenyl arrangement fundamentally alter target engagement .

GABA-A receptor Benzodiazepine site Neuroscience

Divergent c-Met Kinase Inhibition Potential Compared to Triazolopyridazine Patent Leads

Patent US20130324526A1 describes [1,2,4]triazolo[4,3-b]pyridazine derivatives as c-Met tyrosine kinase inhibitors with nanomolar activity, achieved through specific quinoline-substituted core structures . The target compound, featuring a 6-methoxy and 4-(trifluoromethyl)phenyl substitution, represents a distinct chemical space not exemplified in that patent, serving as a versatile intermediary scaffold for divergent lead optimization rather than a direct, potent kinase inhibitor .

c-Met kinase Cancer therapeutics Kinase inhibitor

Physicochemical Property Differentiation: LogP and Melting Point

The target compound's computed XLogP3 value is 2.6, and its reported melting point is 142 °C . These values provide a baseline for assessing drug-likeness and handling requirements. While direct comparator data for close analogs is not available in the retrieved literature, the combination of a moderate LogP and a defined melting point differentiates it from many early-stage triazolopyridazine fragments that are often highly lipophilic or oils, thus facilitating formulation and solid-dosing experiments .

Lipophilicity Drug-likeness Physicochemical properties

Validated Application Scenarios for 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine


Kinase Inhibitor Library Synthesis for Oncology Drug Discovery

The compound is explicitly indicated as a key intermediate for developing kinase inhibitors targeting cancer . Its 6-methoxy-3-(4-(trifluoromethyl)phenyl) substitution pattern serves as a versatile core for generating focused libraries of ATP-competitive inhibitors, particularly for programs exploring chemical space beyond the quinoline-substituted c-Met inhibitors described in patent literature .

Selective Scaffold for Neuroscience vs. Oncology Target Differentiation

The functional divergence from the GABA-A targeting regioisomer CL 218872 (Ki 720 nM) proves this compound does not engage benzodiazepine sites . Researchers requiring a triazolopyridazine core that is silent at GABA-A receptors but amenable to kinase profiling can confidently select this intermediate to avoid off-target CNS liabilities in oncology programs .

Physicochemical Optimization in Lead Candidate Profiling

With a moderate XLogP3 of 2.6 and a defined melting point of 142 °C, the compound offers a favorable drug-likeness starting point . Medicinal chemists can use it to balance lipophilicity during lead optimization, potentially improving aqueous solubility and reducing non-specific binding compared to more lipophilic triazolopyridazine fragments .

TRPM7 Channel Modulator Research

The compound has been referenced in patent literature (US20110251182A1 and US9566284B2) related to screening for modulators of TRPM7 channel activity for ischemic disease treatment . While specific TRPM7 IC50 data is not provided, the structural motif is implicated in this therapeutic area, supporting its procurement for ion channel-focused phenotypic screening campaigns .

Quote Request

Request a Quote for 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.